REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:4]([CH3:12])[C:3]=1[N:13]=NC1C=CC=CC=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:4]([CH3:12])[C:3]=1[NH2:13] |f:1.2.3|
|
Name
|
2,6-dimethyl-4-propoxyazobenzene
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)OCCC)C)N=NC1=CC=CC=C1
|
Name
|
alcohol
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
44.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to reflux
|
Type
|
ADDITION
|
Details
|
After completion of this addition
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
The alcohol was removed by distillation at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
was extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residual oil was fractionated by distillation in vacuo
|
Type
|
DISTILLATION
|
Details
|
After a forerun of aniline, the desired product distilled at 101° C. (0.7 mmHg)
|
Reaction Time |
45 (± 15) min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(N)C(=CC(=C1)OCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |